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Compound of Interest

Compound Name: Gadopiclenol

Cat. No.: B1258881

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of Gadopiclenol, a next-
generation macrocyclic gadolinium-based contrast agent (GBCA), with other established
macrocyclic agents: Gadobutrol, Gadoterate meglumine, and Gadoteridol. The analysis is
supported by experimental data from preclinical and clinical studies, focusing on key safety
parameters including adverse event rates and gadolinium retention.

Executive Summary

Gadopiclenol distinguishes itself from other macrocyclic GBCAs primarily through its
significantly higher relaxivity. This property allows for a substantial reduction in the
administered gadolinium dose—typically half that of other agents—while maintaining or even
enhancing image quality. Clinical and preclinical data indicate that Gadopiclenol has a safety
profile comparable to that of other macrocyclic GBCAs, with a similar incidence and nature of
adverse drug reactions. Notably, the lower administered dose of Gadopiclenol is associated
with reduced overall gadolinium exposure and retention in preclinical models, a key
consideration in light of increasing scrutiny of gadolinium deposition in the body.

Physicochemical Properties and Relaxivity
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The key differentiator of Gadopiclenol is its high relaxivity, which is approximately two to three
times higher than that of other macrocyclic GBCAs.[1][2] Relaxivity (rl) is a measure of a
GBCA's efficiency in shortening the T1 relaxation time of water protons, thereby enhancing the
signal in an MRI scan. A higher relaxivity allows for a lower dose of gadolinium to achieve the
desired contrast enhancement.

Table 1: Comparison of Relaxivity and Standard Dosing of Macrocyclic GBCAs

. Gadoterate .
Feature Gadopiclenol Gadobutrol ] Gadoteridol
meglumine

rl Relaxivity in
human plasma

~12.8 ~5.2 ~3.6 ~4.1
(1.5T, 37°C)
(mM-1s71)
rl Relaxivity in
human plasma

~11.6 ~5.0 ~3.5 ~3.7
(3T, 37°C)
(mMM~1s71)
Standard Adult

0.1 0.1 0.1

Dose (mmol/kg)

Data sourced
from multiple

references.[1][3]

The higher relaxivity of Gadopiclenol is attributed to its unique molecular structure, which
includes two inner-sphere water molecules, compared to the single water molecule in the other
listed macrocyclic agents. This structural difference is a key factor in its enhanced efficiency.
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Other Macrocyclic GBCAs

(

Gadopiclenol Structure

Click to download full resolution via product page
Figure 1: Inner-sphere water coordination of GBCAs.

Clinical Safety Profile: Adverse Drug Reactions

Extensive clinical trials and post-marketing surveillance have demonstrated a favorable safety
profile for all the compared macrocyclic GBCAs. The incidence of adverse drug reactions
(ADRS) is generally low, with most events being mild and transient.

Table 2: Comparative Incidence of Adverse Drug Reactions (ADRs) in Clinical Studies
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. . Overall ADR Rate Most Common
Agent Patient Population
(%) ADRs

) ) ) Injection site

Gadopiclenol (0.05 Pooled analysis 4.2% - 4.9% (in )
_ _ reactions,
mmol/kg) (n=1047) comparative trials)
headache[1]
Gadobutrol (0.1 GARDIAN Study 0.7% Nausea, headache,
. 0
mmol/kg) (n=23,708) dizziness[4]
Pooled analysis 3.4% (drug-related Nausea, dysgeusia[5]
(n=7856) AESs) [6]
Gadoterate ] o
] Observational Study 0.09% (drug-related Urticaria, nausea,
meglumine (0.1 -
(n=35,499) ADRS) vomiting
mmol/kg)
Pooled clinical trials 4.0% (drug-related Nausea, headache,
(n=2822) AESs) injection site pain[7]
Gadoteridol (0.1 o ) 4.6% (drug-related Nausea, taste
Clinical trials (n=1709) ]

mmol/kg) AESs) perversion[8]

In direct comparative Phase Il trials (PICTURE and PROMISE), the incidence and nature of
ADRs for Gadopiclenol at a 0.05 mmol/kg dose were comparable to those of Gadobutrol
administered at a 0.1 mmol/kg dose.[1] For instance, in the PICTURE study, drug-related
adverse events were reported in 4.9% of patients receiving Gadopiclenol and 6.9% of those
receiving Gadobutrol.[1] Similarly, the PROMISE study reported rates of 4.2% for
Gadopiclenol and 5.5% for Gadobutrol.[1] The most frequently reported ADRs for all agents
are typically mild, including headache, nausea, and injection site reactions.

Gadolinium Retention

The long-term retention of gadolinium in the body, particularly the brain, is a significant safety
consideration for GBCAs. Macrocyclic agents are known to be more stable and result in less
gadolinium retention compared to linear agents. Preclinical studies have been conducted to
compare gadolinium retention between Gadopiclenol and other macrocyclic agents.
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A key preclinical study in healthy rats compared the long-term brain gadolinium retention after
five injections of either Gadopiclenol, Gadobutrol, or the linear agent Gadodiamide. The
results demonstrated a significant washout of gadolinium for both macrocyclic agents over a
12-month period, in stark contrast to the high retention observed with the linear agent.

Table 3: Gadolinium Retention in Rat Cerebellum 12 Months Post-Injection

Gadolinium

Injected Dose . Washout from 1
Agent Concentration
(mmollkg) Month (%)
(nmollg)
Gadopiclenol 2.4 0.078 ~80%
Gadobutrol 2.4 0.062 ~80%
Gadodiamide (Linear) 2.4 2.25 ~15%

Data from a preclinical

study in healthy rats.
[°]

Importantly, when administered at their respective approved clinical doses (0.05 mmol/kg for
Gadopiclenol and 0.1 mmol/kg for Gadobutrol), Gadopiclenol is associated with less overall
gadolinium exposure.[10]

Experimental Protocols

Clinical Trial Methodology for Safety Assessment
(Exemplified by the PICTURE and PROMISE Trials)

The pivotal Phase Il clinical trials for Gadopiclenol, PICTURE (for CNS imaging) and
PROMISE (for body imaging), were designed as international, randomized, double-blind,
crossover studies.

o Patient Population: Adult patients with known or suspected lesions in the respective body
regions.
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o Study Design: Each patient underwent two MRI examinations with a washout period in
between (typically 2-14 days). They were randomly assigned to receive either Gadopiclenol
(0.05 mmol/kg) in the first examination and Gadobutrol (0.1 mmol/kg) in the second, or vice
versa. This crossover design allows for a direct intra-patient comparison.

o Safety Assessment: Adverse events (AEs) were systematically recorded from the time of
administration up to a specified follow-up period (e.g., 72 hours post-injection). This included
monitoring vital signs, and collecting data on the nature, intensity, and perceived relationship
of any AE to the contrast agent. Serious adverse events were also meticulously documented
and reported.
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Clinical Trial Safety Assessment Workflow

Randomization

Group A: Group B:
1. MRI with Gadopiclenol (0.05 mmol/kg) 1. MRI with Gadobutrol (0.1 mmol/kg)
2. Washout Period 2. Washout Period
3. MRI with Gadobutrol (0.1 mmol/kg) 3. MRI with Gadopiclenol (0.05 mmol/kg)

Adverse Event Monitoring
(During and post-injection)

Click to download full resolution via product page

Figure 2: Crossover clinical trial design for safety.

Preclinical Gadolinium Retention Study Protocol

Preclinical studies investigating gadolinium retention typically involve animal models, most
commonly rats.

o Animal Model: Healthy Sprague-Dawley rats are often used.
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» Dosing Regimen: Animals receive multiple intravenous injections of the GBCAs being
compared over a period of several weeks. The doses used are typically multiples of the
human equivalent dose to accelerate potential retention effects. A control group receiving
saline is also included.

» Tissue Collection and Analysis: At various time points after the final injection (e.g., 1, 3, 5,
and 12 months), subgroups of animals are euthanized. The brains and other organs are
harvested.

e Gadolinium Quantification: The total gadolinium content in the tissue samples is determined
using inductively coupled plasma mass spectrometry (ICP-MS), a highly sensitive analytical
technique.

e Speciation Analysis: Size exclusion chromatography coupled with ICP-MS (SEC-ICP-MS)
may be used to determine the chemical form of the retained gadolinium (i.e., whether it is still
chelated or has been released from its ligand).

In Vitro Relaxivity Measurement Protocol

The relaxivity of a GBCA is a fundamental physicochemical property that is measured in vitro.

o Sample Preparation: The GBCA is dissolved in a relevant medium, such as water or human
plasma, at various concentrations.

o Measurement: The longitudinal relaxation time (T1) of the water protons in each sample is
measured using a nuclear magnetic resonance (NMR) spectrometer or an MRI scanner at a
specific magnetic field strength (e.g., 1.5T or 3T) and temperature (typically 37°C).

o Calculation: The relaxation rate (R1 = 1/T1) is plotted against the concentration of the GBCA.
The slope of this linear relationship is the rl relaxivity, expressed in units of mM~1s™1,

Conclusion

Gadopiclenol demonstrates a favorable safety profile that is comparable to other established
macrocyclic GBCAs, including Gadobutrol, Gadoterate meglumine, and Gadoteridol. The
primary safety advantage of Gadopiclenol lies in its high relaxivity, which allows for a 50%
reduction in the administered gadolinium dose without compromising diagnostic efficacy. This
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dose reduction translates to lower overall gadolinium exposure for the patient, a significant
consideration in the context of gadolinium retention. Preclinical data supports this, showing
similar washout kinetics to other macrocyclics but with the potential for lower absolute retention
at clinically relevant doses. For researchers and drug development professionals,
Gadopiclenol represents a significant advancement in the field of MRI contrast agents,
offering a promising combination of high efficacy and an excellent safety profile, largely driven
by its innovative molecular design that enables a reduced gadolinium load.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A Comprehensive Overview of the Efficacy and Safety of Gadopiclenol: A New Contrast
Agent for MRI of the CNS and Body - PMC [pmc.ncbi.nIm.nih.gov]

» 2. Review of the Efficacy and Safety of Gadopiclenol: A Newly Emerging Gadolinium-Based
Contrast Agent - PMC [pmc.ncbi.nim.nih.gov]

» 3. Efficacy and Safety of Gadopiclenol for Contrast-Enhanced MRI of the Central Nervous
System: The PICTURE Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

o 4. Safety of gadobutrol in over 23,000 patients: the GARDIAN study, a global multicentre,
prospective, non-interventional study - PMC [pmc.ncbi.nlm.nih.gov]

o 5. researchgate.net [researchgate.net]

» 6. Clinical Safety of Gadobutrol: Review of Over 25 Years of Use Exceeding 100 Million
Administrations - PubMed [pubmed.ncbi.nlm.nih.gov]

e 7.Adverse Reactions to Gadoterate Meglumine: Review of Over 25 Years of Clinical Use
and More Than 50 Million Doses - PubMed [pubmed.ncbi.nim.nih.gov]

» 8. Safety of gadoteridol injection: U.S. clinical trial experience - PubMed
[pubmed.ncbi.nim.nih.gov]

e 9. pubs.rsna.org [pubs.rsna.org]

e 10. cdn.agilitycms.com [cdn.agilitycms.com]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1258881?utm_src=pdf-body
https://www.benchchem.com/product/b1258881?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11441729/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11441729/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10480682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10480682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10090311/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10090311/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5127858/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5127858/
https://www.researchgate.net/publication/378657717_Clinical_Safety_of_Gadobutrol_Review_of_Over_25_Years_of_Use_Exceeding_100_Million_Administrations
https://pubmed.ncbi.nlm.nih.gov/38426761/
https://pubmed.ncbi.nlm.nih.gov/38426761/
https://pubmed.ncbi.nlm.nih.gov/27504794/
https://pubmed.ncbi.nlm.nih.gov/27504794/
https://pubmed.ncbi.nlm.nih.gov/7696805/
https://pubmed.ncbi.nlm.nih.gov/7696805/
https://pubs.rsna.org/doi/abs/10.1148/radiol.2018180135
https://cdn.agilitycms.com/applied-radiology/PDFs/Issues/Bracco-whitepaper_11-24_Neuro.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1258881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

 To cite this document: BenchChem. [A Comparative Safety Analysis of Gadopiclenol and
Other Macrocyclic Gadolinium-Based Contrast Agents]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1258881+#safety-profile-of-gadopiclenol-
compared-to-other-macrocyclic-agents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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